

Afuresertib: A Deep Dive into the Mechanism of a Pan-AKT Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib (also known as GSK2110183) is an orally bioavailable, small molecule inhibitor that has been the subject of extensive research in oncology.[1] It functions as a potent, ATP-competitive, pan-inhibitor of the serine/threonine kinase AKT (also known as protein kinase B), targeting all three isoforms: AKT1, AKT2, and AKT3.[2] The AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][3] Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of afuresertib, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

Afuresertib exerts its anti-tumor effects by directly targeting and inhibiting the kinase activity of AKT.[1] In normal cellular signaling, growth factors bind to receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K).[1] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for AKT and phosphoinositide-dependent



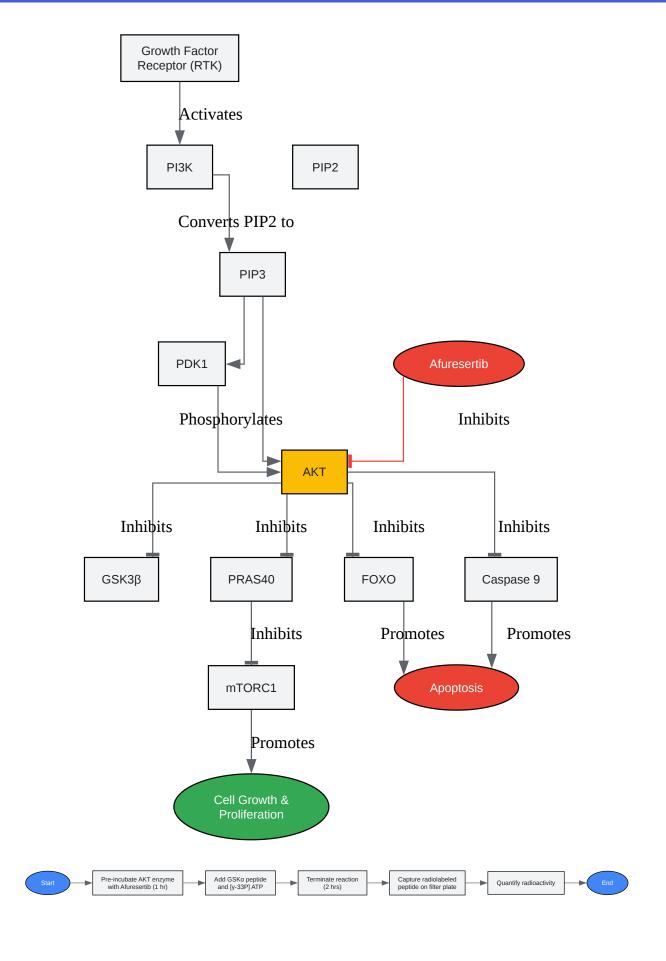




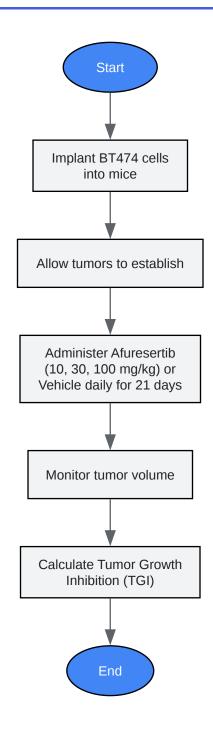
kinase 1 (PDK1) at the plasma membrane, leading to the phosphorylation and activation of AKT.[1]

Activated AKT proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.[1][3] Key downstream targets include Glycogen Synthase Kinase 3 beta (GSK3β), Proline-Rich AKT Substrate of 40 kDa (PRAS40), Forkhead box protein O (FOXO), and Caspase 9.[5][6] By binding to the ATP-binding pocket of AKT, **afuresertib** prevents the transfer of phosphate from ATP to these substrates, effectively blocking the downstream signaling cascade.[1][4] This inhibition leads to decreased cell proliferation and induction of apoptosis in cancer cells where the PI3K/AKT pathway is constitutively active.[4]









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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Afuresertib Plus Paclitaxel Fails to Improve Survival in Platinum-Resistant Ovarian Cancer Trial [trial.medpath.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma PubMed [pubmed.ncbi.nlm.nih.gov]
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